(4aR,8aR)-1,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydropyrazino[2,3-b]pyrazine
(4aR,8aR)-1,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydropyrazino[2,3-b]pyrazine
Brand Name:
Vulcanchem
CAS No.:
133859-65-1
VCID:
VC21224400
InChI:
InChI=1S/C8H18N4/c1-11-5-3-10-8-7(11)9-4-6-12(8)2/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1
SMILES:
CN1CCNC2C1NCCN2C
Molecular Formula:
C8H18N4
Molecular Weight:
170.26 g/mol
(4aR,8aR)-1,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydropyrazino[2,3-b]pyrazine
CAS No.: 133859-65-1
Cat. No.: VC21224400
Molecular Formula: C8H18N4
Molecular Weight: 170.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133859-65-1 |
|---|---|
| Molecular Formula | C8H18N4 |
| Molecular Weight | 170.26 g/mol |
| IUPAC Name | (4aR,8aR)-1,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydropyrazino[2,3-b]pyrazine |
| Standard InChI | InChI=1S/C8H18N4/c1-11-5-3-10-8-7(11)9-4-6-12(8)2/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 |
| Standard InChI Key | JEHKIJFTWLWGDO-HTQZYQBOSA-N |
| Isomeric SMILES | CN1CCN[C@H]2[C@@H]1NCCN2C |
| SMILES | CN1CCNC2C1NCCN2C |
| Canonical SMILES | CN1CCNC2C1NCCN2C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator